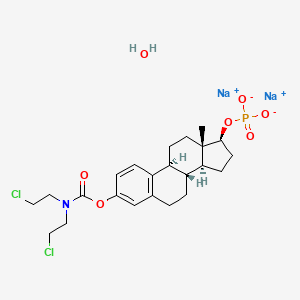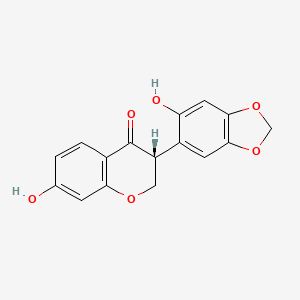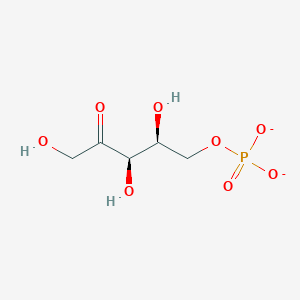
5-O-phosphonato-L-xylulose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-xylulose 5-phosphate(2-) is an organophosphate oxoanion that is the dianion of L-xylulose 5-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It has a role as a fundamental metabolite. It is a conjugate base of a L-xylulose 5-phosphate.
Applications De Recherche Scientifique
Enzyme Activation and Metabolic Utilization :
- A study by Sánchez et al. (1994) focused on the activation of a silent gene in Escherichia coli, encoding a kinase that phosphorylates L-xylulose. The kinase was found to be highly specific for L-xylulose, indicating its role in the utilization of L-lyxose through phosphorylation and subsequent introduction into the pentose phosphate pathway for metabolism (Sánchez et al., 1994).
Inhibition of Key Enzymes in Photosynthesis :
- Research by McCurry and Tolbert (1977) found that xylulose 1,5-bisphosphate, which is structurally similar to 5-O-phosphonato-L-xylulose, is a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase, a key enzyme in photosynthesis. This study indicates the potential regulatory role of similar compounds in photosynthesis (McCurry & Tolbert, 1977).
Applications in Biocatalysis :
- Hardt et al. (2020) describe methodologies for synthesizing D-xylulose-5-phosphate and L-xylulose-5-phosphate, emphasizing the importance of these phosphorylated chiral metabolites in various biological pathways and potential applications in biocatalysis (Hardt et al., 2020).
Role in Bacterial Carbohydrate Metabolism :
- Posthuma et al. (2002) studied the expression of the Xylulose 5-Phosphate Phosphoketolase Gene in Lactobacillus pentosus. This research demonstrates the enzyme's crucial role in the phosphoketolase pathway, fundamental to carbohydrate metabolism in lactic acid bacteria (Posthuma et al., 2002).
Inhibition of Ribulose-1,5-bisphosphate Carboxylase :
- Zhu and Jensen (1991) explored the binding of Xylulose 1,5-Bisphosphate to Ribulose 1,5-Bisphosphate Carboxylase/Oxygenase, indicating a potential regulatory or inhibitory role in the photosynthesis process (Zhu & Jensen, 1991).
Insights into Isoprenoid Biosynthesis :
- Meyer et al. (2003) synthesized an isosteric analogue of 1-deoxy-D-xylulose 5-phosphate, providing insights into isoprenoid biosynthesis via the MEP pathway, highlighting the significance of such compounds in understanding and manipulating metabolic pathways (Meyer et al., 2003).
Phosphonate Ester Hydrolysis :
- Kelly, Dardinger, and Butler (1975) investigated the hydrolysis of phosphonate esters, including those related to 5-O-phosphonato-L-xylulose, catalyzed by 5'-nucleotide phosphodiesterase, adding to the understanding of enzymatic reactions involving phosphonate esters (Kelly, Dardinger, & Butler, 1975).
Potential in Antimalarial Drug Design :
- Research on structures of bisphosphonate:1-deoxyxylulose-5-phosphate reductoisomerase complexes by Yajima et al. (2004) provides valuable insights into the development of antimalarial drugs, demonstrating the potential of compounds related to 5-O-phosphonato-L-xylulose in therapeutic applications (Yajima et al., 2004).
Propriétés
Nom du produit |
5-O-phosphonato-L-xylulose |
|---|---|
Formule moléculaire |
C5H9O8P-2 |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
[(2S,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5-/m0/s1 |
Clé InChI |
FNZLKVNUWIIPSJ-WHFBIAKZSA-L |
SMILES isomérique |
C([C@@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |
SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
SMILES canonique |
C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




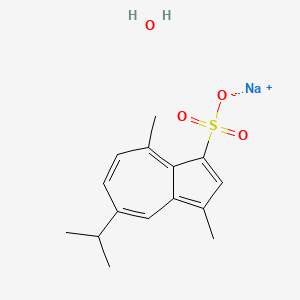
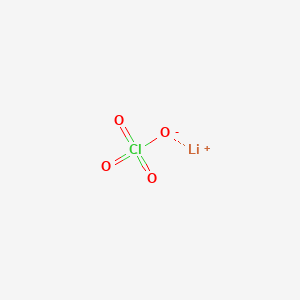
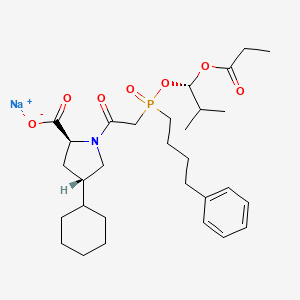

![[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-16-(1-hydroxy-2-methoxy-2-oxoethyl)-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B1260874.png)
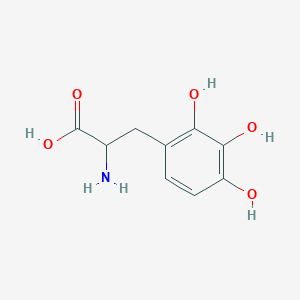
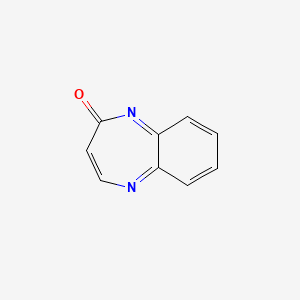

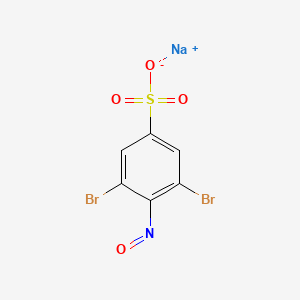
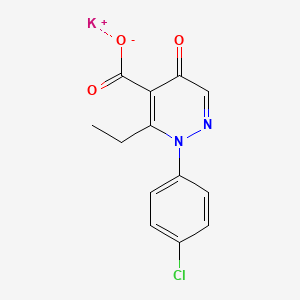
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
